4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile
Overview
Description
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile is a chemical compound that features a thiazole ring fused to a benzonitrile moiety
Synthetic Routes and Reaction Conditions:
Thiazole Synthesis: The synthesis of this compound typically begins with the formation of the thiazole ring. This can be achieved through the reaction of 4-methylthiazole-2-carboxylic acid with an appropriate amine under dehydration conditions.
Benzonitrile Attachment: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the amine group on the thiazole ring reacts with benzonitrile chloride.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzonitrile chloride, various amines
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted benzonitriles
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile, have been found to exhibit a broad range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific enzymes, proteins, and other biomolecules that 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile interacts with are not currently known.
Cellular Effects
Thiazole derivatives have been found to have diverse effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the development of antifungal, antibacterial, and anticancer agents.
Material Science: Its unique structural properties make it a candidate for use in organic electronic materials and polymers.
Organic Synthesis: It serves as a versatile reagent in organic synthesis, facilitating the construction of complex molecular architectures.
Comparison with Similar Compounds
4-[(5-Methyl-1,3-thiazol-2-yl)amino]benzonitrile
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzamide
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzoic acid
Uniqueness: 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-7-15-11(13-8)14-10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESEHNUSFUSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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